2-(Piperidin-1-yl)acetohydrazide
Overview
Description
2-(Piperidin-1-yl)acetohydrazide is a chemical compound with the formula C7H15N3O . It is used as a building block in organic synthesis . It is also used in the production of various pharmaceuticals .
Synthesis Analysis
The synthesis of this compound involves several steps. The reaction conditions vary, but some examples include heating in 1,4-dioxane at 50℃, at 120℃ for 1 hour, and in ethanol for 0.5 hours . Other methods involve multi-step reactions with various conditions .Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring attached to an acetohydrazide group . The piperidine ring is a six-membered heterocycle with one nitrogen atom and five carbon atoms .Chemical Reactions Analysis
The chemical reactions involving this compound are diverse. They include intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Scientific Research Applications
Anticancer Activity
2-(Piperidin-1-yl)acetohydrazide derivatives have shown potential in cancer research. For instance, certain 1,2-dihydropyridines, thiophenes, and thiazoles with a sulfone moiety derived from 2-cyano-N'-[1-(4-(piperidin-1-ylsulfonyl)phenyl)ethylidene]acetohydrazide exhibited significant in-vitro anticancer activity against the human breast cancer cell line MCF7. Some of these compounds were found to be more effective than the reference drug, Doxorubicin, in inhibiting cancer cell growth (Al-Said et al., 2011).
Anti-Arrhythmic Activity
Compounds derived from the reaction of 1-[4-(piperidin-1-yl)benzylidene]thiosemicarbazide, which is related to this compound, have been synthesized and shown to possess significant anti-arrhythmic activity. These compounds include novel 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives (Abdel‐Aziz et al., 2009).
Antimicrobial Properties
N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, a related compound of this compound, have been investigated for their antimicrobial properties. These synthesized compounds displayed moderate to significant activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Drug Discovery and Safety Profile
Research on benzimidazole piperidine and phenoxy pyridine derivatives, which include structures related to this compound, has shown promise in developing drugs with anti-inflammatory effects and safe profiles. These compounds have been found to selectively inhibit COX-2, suggesting their potential as new nonsteroidal anti-inflammatory drugs (NSAIDs) (Burayk et al., 2022).
Corrosion Inhibition
Piperidine derivatives, including those related to this compound, have been studied for their corrosion inhibition properties. Quantum chemical calculations and molecular dynamics simulations were employed to investigate the adsorption and corrosion inhibition of these compounds on iron, revealing their potential as corrosion inhibitors (Kaya et al., 2016).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Piperidine derivatives are known to be present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are used as important synthetic fragments for designing drugs .
Mode of Action
Piperidine derivatives are known to interact with various targets, leading to a wide range of biological activities . The interaction of these compounds with their targets often results in changes at the molecular level, which can have significant effects on the organism.
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways, leading to their diverse pharmacological activities . The downstream effects of these pathways can vary widely, depending on the specific derivative and its targets.
Pharmacokinetics
Piperidine derivatives are generally known for their significant role in drug design, suggesting that they may have favorable adme properties .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Action Environment
The activity of piperidine derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and more .
Properties
IUPAC Name |
2-piperidin-1-ylacetohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O/c8-9-7(11)6-10-4-2-1-3-5-10/h1-6,8H2,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFBMWXGJRIJOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20423631 | |
Record name | 2-(piperidin-1-yl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20423631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7408-09-5 | |
Record name | 2-(piperidin-1-yl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20423631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.